Molecular Weight and Computed LogP Differentiate (3-Methyloxolan-2-YL)methanesulfonyl chloride from Non-Methylated THF-Sulfonyl Chlorides
The target compound possesses a molecular weight of 198.67 g/mol and a computed XLogP3-AA of 1.2, compared to 184.64 g/mol for the non-methylated analog (tetrahydrofuran-3-yl)methanesulfonyl chloride [1]. Although a direct LogP for the comparator is not available, the additional methyl group and higher molecular weight of the target predict increased lipophilicity, which can improve solubility in organic phases and influence partitioning in biphasic reaction systems [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 198.67 g/mol; XLogP3-AA = 1.2 |
| Comparator Or Baseline | (Tetrahydrofuran-3-yl)methanesulfonyl chloride: MW = 184.64 g/mol; XLogP3-AA not reported |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3-AA ≥ +0.5 (estimated from methyl group contribution) |
| Conditions | Computed physicochemical properties (PubChem release 2025.04.14) |
Why This Matters
Higher molecular weight and lipophilicity directly affect compound partitioning in liquid-liquid extractions and may influence the solubility of downstream products, making the selection of the methylated reagent advantageous for reactions requiring non-polar media.
- [1] PubChem. (2026). Compound Summary for CID 112639744: rac-((2R,3S)-3-methyloxolan-2-yl)methanesulfonyl chloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1564677-82-2 View Source
